molecular formula C20H20ClFN2O3S B3402330 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide CAS No. 1058180-18-9

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide

Cat. No. B3402330
CAS RN: 1058180-18-9
M. Wt: 422.9 g/mol
InChI Key: KHZTUJCJXMKSNW-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide-based inhibitor of several protein kinases, including Aurora A, B, and C, which are involved in cell division and proliferation. This compound has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide involves the inhibition of Aurora kinases. These kinases are involved in the regulation of mitotic spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases can lead to defects in these processes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide inhibits the activity of Aurora kinases in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, it is important to note that this compound may also have off-target effects on other kinases and proteins, which could lead to unintended effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide in lab experiments is its specificity for Aurora kinases. This compound has been shown to selectively inhibit Aurora A, B, and C, making it a useful tool for studying the role of these kinases in cell division and proliferation. However, one limitation of using this compound is its potential for off-target effects on other kinases and proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide. One direction is the development of more potent and selective inhibitors of Aurora kinases for cancer therapy. Another direction is the investigation of the role of Aurora kinases in other biological processes, such as neuronal development and immune cell function. Additionally, the use of this compound in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.

Scientific Research Applications

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has been studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of Aurora kinases, which are overexpressed in many types of cancer and play a crucial role in cell division and proliferation. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.

properties

IUPAC Name

3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3S/c21-17-12-16(7-8-18(17)22)28(26,27)23-15-6-5-13-9-10-24(19(13)11-15)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZTUJCJXMKSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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